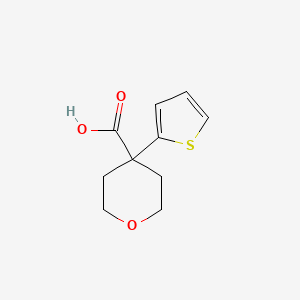

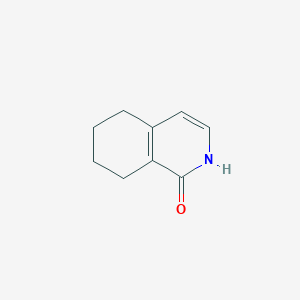

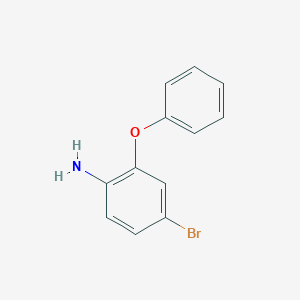

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The first paper discusses the synthesis of benzofuran-quinoline derivatives through a one-pot reaction involving a Friedländer condensation reaction . Although this does not directly describe the synthesis of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine, it suggests that similar synthetic strategies could potentially be applied, such as condensation reactions, to synthesize the benzofuran core of the compound.

Molecular Structure Analysis

The second paper provides information on the molecular structure of a methyl benzofuran derivative . It describes the orientation of substituents around the benzofuran core and the stabilization of the crystal structure through π-π interactions. For 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine, similar structural considerations could be relevant, such as the planarity of the benzofuran system and potential stabilizing interactions in the solid state.

Chemical Reactions Analysis

Neither paper directly addresses the chemical reactivity of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine. However, the oxidation process described in the second paper indicates that benzofuran derivatives can undergo transformations involving their sulfur-containing substituents. This suggests that the amine group in the compound of interest might also be reactive and could participate in various chemical reactions, such as forming amides or Schiff bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine are not detailed in the provided papers. However, the description of intermolecular interactions in the second paper implies that similar benzofuran compounds may exhibit specific crystal packing and possibly similar solubility and melting point characteristics due to such interactions.

Wissenschaftliche Forschungsanwendungen

Cytotoxic and Antiproliferative Activity

Compounds related to benzofuran, such as those isolated from Daphniphyllum macropodum, have demonstrated significant cytotoxic and antiproliferative activities against cancer cell lines. One compound, in particular, showed a dose-dependent inhibition of cancer cell growth, suggesting potential applications in cancer therapy (Ma et al., 2017).

Chemical Synthesis and Rearrangement Studies

Benzofuran derivatives have been the subject of extensive studies focusing on their chemical synthesis and rearrangement. For instance, specific rearrangements of substituted S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides have been explored, highlighting the diverse synthetic pathways and potential applications of benzofuran compounds in chemical synthesis (Váňa et al., 2012).

Antimicrobial Properties

Research has identified benzofuran derivatives with notable antimicrobial properties. A study on 2-Azetidinone derivatives integrated with benzofuran moieties found these compounds to be effective against pathogenic bacteria such as S. aureus and E. coli, indicating their potential use in developing new antimicrobial agents (Idrees et al., 2020).

Synthesis Techniques

Efficient synthesis methods have been developed for benzofuran derivatives. For example, a method for synthesizing 2-[(alkyltellanyl)methyl]-2,3-dihydro-1-benzofurans with up to 90% yield has been proposed, demonstrating the potential for large-scale production and varied applications in pharmaceuticals and materials science (Potapov et al., 2021).

Neuroprotective Function

Benzofuran derivatives have shown potential as neuroprotective agents. A study on R-(-)-1-(Benzofuran-2-yl)-2-propylaminopentane HCl [R-(-)-BPAP] demonstrated its effectiveness against apoptosis in human dopaminergic neuroblastoma SH-SY5Y cells, indicating possible applications in treating neurodegenerative disorders (Maruyama et al., 2004).

Solvent Effect Studies

Benzofuran derivatives have been studied for their solvent effects and photophysical properties, which are crucial for applications in materials science, such as the development of luminescence materials and fluorescent probes (Maridevarmath et al., 2019).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-11(13)9-4-5-12-10(7-9)6-8(2)14-12/h4-5,7-8,11H,3,6,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHKIYFEXZSVMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC2=C(C=C1)OC(C2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.